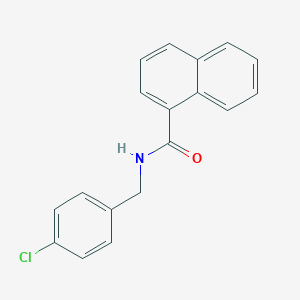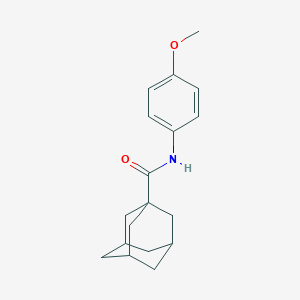
3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid, also known as OTNP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and inhibition of their activity may lead to a reduction in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as antitumor activity. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, which makes it a useful tool for studying the effects of various compounds on biological systems. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of future directions for research on 3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Another area of interest is its potential use as a chiral auxiliary in organic synthesis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biological systems.
Métodos De Síntesis
3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid can be synthesized through a multistep process that involves the condensation of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with phenylacetic acid, followed by oxidation and decarboxylation. The resulting compound is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Aplicaciones Científicas De Investigación
3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid has been the subject of extensive research due to its potential applications in various fields. It has been studied for its potential use as a chiral auxiliary in organic synthesis, as well as its potential as a therapeutic agent for the treatment of various diseases.
Propiedades
Fórmula molecular |
C19H18O3 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H18O3/c20-18(21)12-17(13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)19(16)22/h1-9,16-17H,10-12H2,(H,20,21) |
Clave InChI |
FNJYHUMCHFPHNB-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1C(CC(=O)O)C3=CC=CC=C3 |
SMILES canónico |
C1CC2=CC=CC=C2C(=O)C1C(CC(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide](/img/structure/B239904.png)
![N-[(2-fluorophenyl)carbamothioyl]propanamide](/img/structure/B239908.png)
![N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}butanamide](/img/structure/B239909.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B239913.png)

![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B239921.png)

![N-[3-(benzoylamino)phenyl]-4-bromobenzamide](/img/structure/B239924.png)
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine](/img/structure/B239926.png)


